

Application of 5-(Aminomethyl)-2-oxazolidinone in medicinal chemistry research

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Compound of Interest

Compound Name: 5-(Aminomethyl)-2-oxazolidinone

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Application Notes: 5-(Aminomethyl)-2-oxazolidinone in Medicinal Chemistry

Introduction

5-(Aminomethyl)-2-oxazolidinone is a critical chiral scaffold in modern medicinal chemistry. Its unique structural features, including a rigid heterocyclic core and a versatile aminomethyl side chain, have made it a cornerstone in the development of a variety of therapeutic agents. This privileged structure is most notably recognized for its presence in the oxazolidinone class of antibiotics, but its applications have expanded into other therapeutic areas, including anticoagulation and oncology. These notes provide an overview of its key applications, structure-activity relationships, and relevant experimental protocols for researchers in drug discovery and development.

I. Key Therapeutic Applications

Antibacterial Agents

The most prominent application of the **5-(aminomethyl)-2-oxazolidinone** core is in the field of antibacterial agents.^[1] Linezolid, the first clinically approved drug in this class, demonstrated the potential of this scaffold to inhibit protein synthesis in Gram-positive bacteria by binding to the 50S ribosomal subunit.^{[2][3][4]} This novel mechanism of action makes it effective against multi-drug resistant strains like methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant enterococci (VRE).^{[5][6]} Research in this area focuses on modifying the

N-aryl substituent and the C-5 side chain to improve potency, broaden the spectrum of activity, and overcome resistance.[7][8][9]

Anticoagulant Agents

The versatility of the **5-(aminomethyl)-2-oxazolidinone** scaffold is highlighted by its incorporation into the oral anticoagulant Rivaroxaban.[10] In this context, the oxazolidinone ring serves as a central structural element for the synthesis of a potent and selective direct Factor Xa inhibitor. The development of Rivaroxaban showcases the utility of this scaffold beyond its traditional antibacterial role.

Anticancer Agents

Emerging research has identified derivatives of **5-(aminomethyl)-2-oxazolidinone** with promising anticancer activity.[11] Certain 5-(carbamoylmethylene)-oxazolidin-2-ones have demonstrated cytotoxicity against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells.[11] The proposed mechanism involves the induction of apoptosis through increased reactive oxygen species (ROS) levels and mitochondrial dysfunction.[11]

II. Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on **5-(aminomethyl)-2-oxazolidinone** derivatives have provided valuable insights for the design of new therapeutic agents.

- **C-5 Side Chain:** The nature of the substituent on the aminomethyl group at the C-5 position is crucial for antibacterial activity. While an acetamide group is present in Linezolid, modifications to introduce thiourea or other functionalities have been shown to enhance in vitro activity.[8] However, significant alterations, such as chain elongation or the introduction of a guanidino group, can lead to a decrease in antibacterial potency.[8]
- **N-Aryl Substituent:** The substituent at the N-3 position of the oxazolidinone ring plays a significant role in determining the pharmacological properties. For antibacterial agents, a substituted phenyl ring is a common feature.
- **Lipophilicity:** For antibacterial 5-thiocarbonyl oxazolidinones, a balance in lipophilicity, influenced by substituents on both the C-5 side chain and the N-aryl ring, is critical for potent activity against Gram-positive bacteria, including MRSA and VRE.[12]

III. Quantitative Data Summary

The following tables summarize the biological activity of representative **5-(aminomethyl)-2-oxazolidinone** derivatives.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Compound	Organism	MIC (μ g/mL)	Reference
Linezolid	Staphylococcus aureus (MRSA)	1-4	[13]
Linezolid	Enterococcus faecalis (VRE)	1-4	[12]
12a (Acetamide derivative)	Linezolid-resistant S. aureus	<1	[7]
12b (Propanamide derivative)	Haemophilus influenzae	\leq 1	[7]
8c (Benzoxazinone derivative)	Staphylococcus aureus ATCC 29213	<1	[7]
LCB01-0648	Methicillin-resistant S. aureus (MRSA)	0.5 (MIC90)	[13]
LCB01-0648	Streptococcus pneumoniae	0.25 (MIC90)	[13]
Compound 16 (5-thiourea group)	Staphylococcus aureus	4-8 times more potent than Linezolid	[8]
Oxazolidinone-sulphonamide 3a	Bacillus subtilis MTCC 121	1.17	[14]
Oxazolidinone-amide 4a	Staphylococcus aureus MTCC 2940	1.17	[14]

Table 2: Anticancer Activity (IC50)

Compound	Cell Line	IC50 (μM)	Reference
OI (5-(carbamoylmethylene)-oxazolidin-2-one derivative)	MCF-7 (Breast Cancer)	17.66	[11]
OI (5-(carbamoylmethylene)-oxazolidin-2-one derivative)	HeLa (Cervical Cancer)	31.10	[11]

IV. Experimental Protocols

Protocol 1: Synthesis of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid)

This protocol is a representative synthesis of Linezolid, adapted from literature procedures.[\[15\]](#)

Step 1: Synthesis of N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline

- To a solution of 3-fluoro-4-morpholinyl aniline (1.0 eq) in methanol, add (R)-epichlorohydrin (1.1 eq).
- Heat the reaction mixture at 60-65 °C and monitor the reaction progress by TLC.
- Upon completion, concentrate the mixture under reduced pressure to obtain the crude product.

Step 2: Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone

- Dissolve the crude adduct from Step 1 in dichloromethane.
- Add 1,1'-carbonyldiimidazole (CDI) (1.2 eq) to the solution at ambient temperature.
- Stir the reaction mixture and monitor by TLC.

- Upon completion, wash the reaction mixture with water and concentrate the organic layer to afford the desired oxazolidinone.

Step 3: Synthesis of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide

- To a solution of the product from Step 2 in N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 eq).
- Heat the mixture to reflux and stir for 5 hours.
- After cooling, the product can be isolated by precipitation and filtration.

Step 4: Synthesis of Linezolid

- Treat the phthalimide derivative from Step 3 with hydrazine hydrate in a suitable solvent to remove the phthalimide protecting group.
- Acylate the resulting primary amine with acetic anhydride or acetyl chloride in the presence of a base to yield Linezolid.
- Purify the final product by recrystallization or column chromatography.

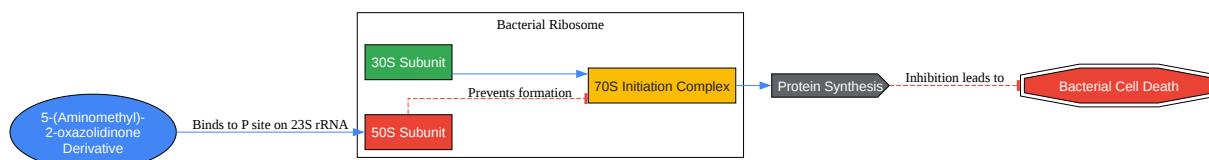
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a general method for determining the MIC of a compound against bacterial strains.

- Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL. Dilute this suspension to achieve a final inoculum of 5×10^5 CFU/mL in the test wells.
- Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

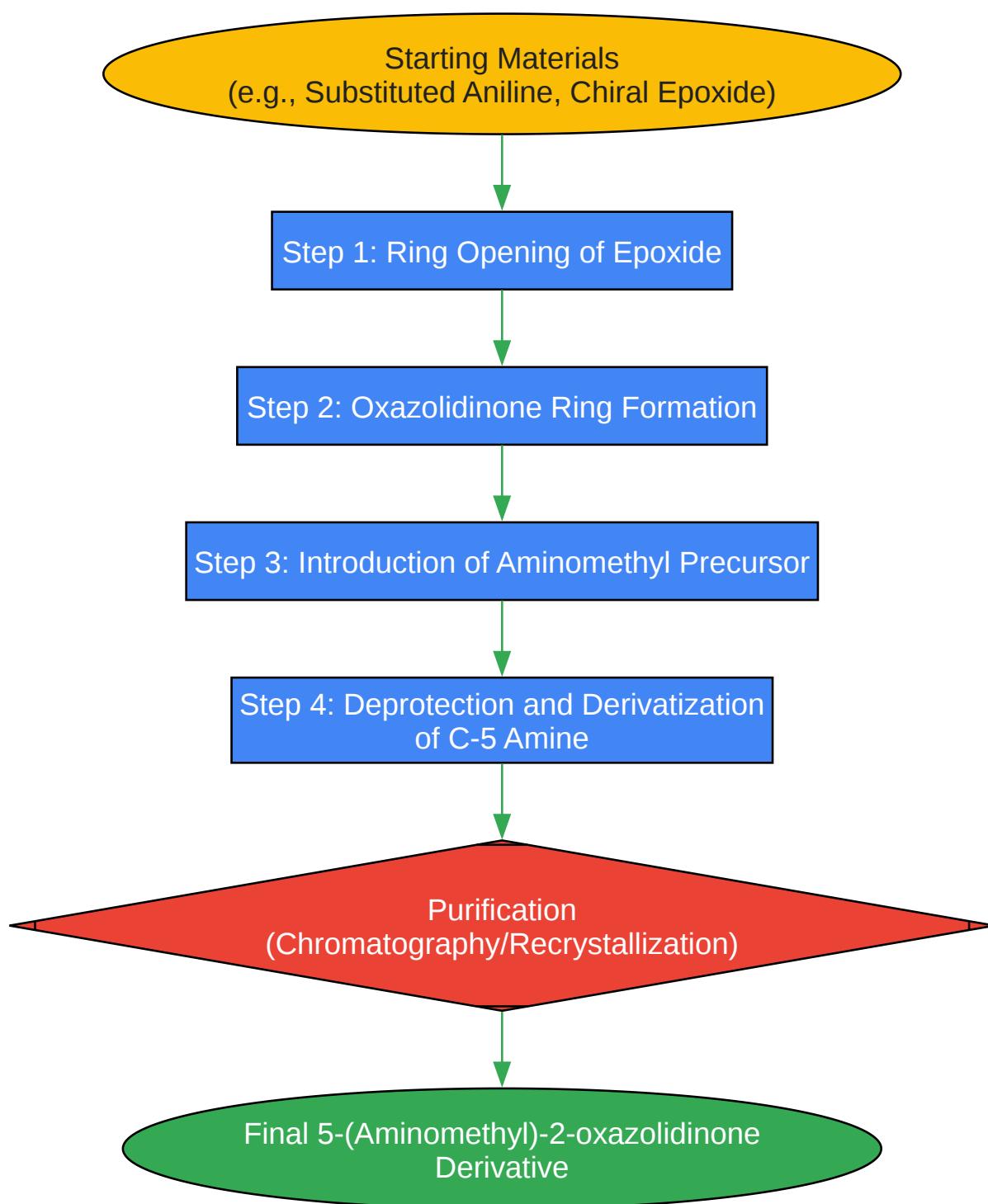
- Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive control wells (bacteria without compound) and negative control wells (broth only).
- Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
- Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

V. Visualizations



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Figure 1. Mechanism of action of oxazolidinone antibacterial agents.



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Figure 2. General experimental workflow for the synthesis of **5-(aminomethyl)-2-oxazolidinone** derivatives.

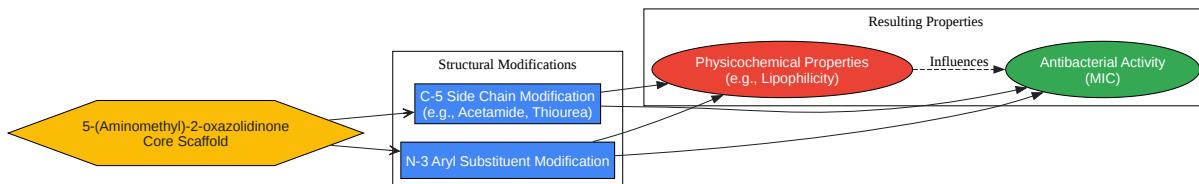
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Figure 3. Logical relationship of Structure-Activity Relationship (SAR) for **5-(aminomethyl)-2-oxazolidinone** derivatives.

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